REACTION_CXSMILES
|
[CH3:1][O:2][NH:3][C:4](=[O:10])[CH:5]([Br:9])[CH2:6][CH2:7]Br.[H-].[Na+].BrC(CCBr)C(Br)=O>C1C=CC=CC=1>[CH3:1][O:2][N:3]1[CH2:7][CH2:6][CH:5]([Br:9])[C:4]1=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)CCBr
|
Name
|
above-obtained oil
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CONC(C(CCBr)Br)=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the solution to 15° C. to 20° C
|
Type
|
ADDITION
|
Details
|
After the completion of the addition, ice
|
Type
|
ADDITION
|
Details
|
was added to the resultant
|
Type
|
CUSTOM
|
Details
|
reaction solution
|
Type
|
WASH
|
Details
|
The resultant solution was washed with a saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying the solution by magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel-acetone/benzene column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CON1C(C(CC1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mol | |
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |